
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole is an organic compound characterized by the presence of a chloro-substituted alkyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole typically involves the reaction of 1-chloro-2-methylpropyl chloroformate with 4-methyl-1,3-oxazole under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using solvents like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the alkyl chain or the oxazole ring.
Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazole derivatives, while oxidation reactions can produce oxazole-2-carboxylic acids.
Scientific Research Applications
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function. These interactions can trigger specific cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Chloroethyl chloroformate
- Isobutyl chloroformate
- Butyl chloroformate
Uniqueness
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole is unique due to the presence of both a chloro-substituted alkyl group and an oxazole ring This combination imparts distinct chemical and biological properties, making it different from other similar compounds
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3 |
InChI Key |
CLTTZPXOBSGCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


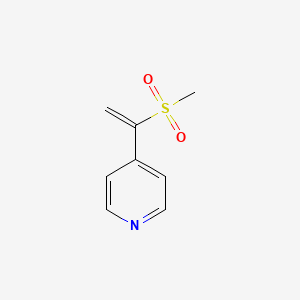
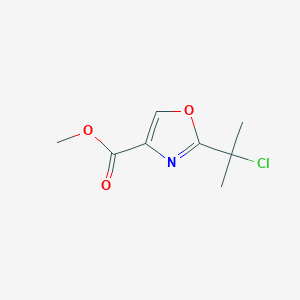
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)

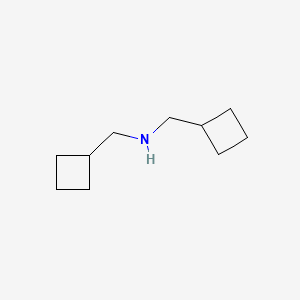
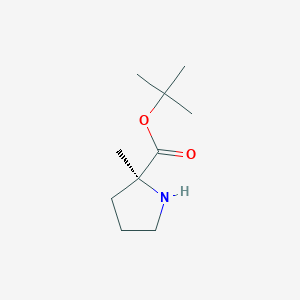
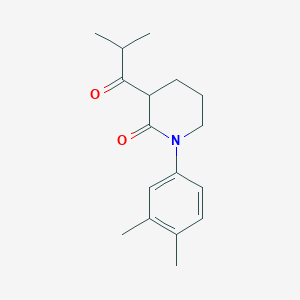
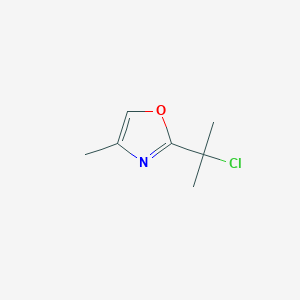


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol](/img/structure/B13222928.png)

